Mosquito Larvicidal Potency: 2.5-Fold Reduced Potency Relative to Plumbagin Indicates Altered Target Engagement
In a direct head-to-head bioassay-guided fractionation study, 6-hydroxyplumbagin demonstrated an LC50 of 13.6 µg/mL against fourth instar Aedes aegypti larvae, compared to plumbagin's LC50 of 5.43 µg/mL in the same assay system [1]. The 6-hydroxy modification thus produced a 2.5-fold reduction in larvicidal potency relative to the parent compound. Other co-isolated naphthoquinones in the same study ranged from 1.26 µg/mL (isoshinanolone, the most potent) to 40.7 µg/mL (maritinone), positioning 6-hydroxyplumbagin as a moderate-activity member of this structural series [1].
| Evidence Dimension | Larvicidal potency against Aedes aegypti 4th instar larvae |
|---|---|
| Target Compound Data | LC50 = 13.6 µg/mL |
| Comparator Or Baseline | Plumbagin: LC50 = 5.43 µg/mL; Isoshinanolone: LC50 = 1.26 µg/mL; 3-O-Methyldroserone: LC50 = 31.5 µg/mL; Maritinone: LC50 = 40.7 µg/mL; Chitranane: LC50 = 31.2 µg/mL |
| Quantified Difference | 6-Hydroxyplumbagin is 2.5-fold less potent than plumbagin; 10.8-fold less potent than isoshinanolone |
| Conditions | Bioassay-guided fractionation; fourth instar Aedes aegypti larvae; rotenone used as positive control |
Why This Matters
This quantifiable potency differential demonstrates that the 6-OH group is not merely a silent structural feature but actively modulates target-site interaction, making 6-hydroxyplumbagin essential as a selectivity control in larvicidal screening cascades where plumbagin-based leads are being optimized.
- [1] Sreelatha T, Hymavathi A, Murthy JM, Rani PU, Rao JM, Babu KS. Bioactivity-guided isolation of mosquitocidal constituents from the rhizomes of Plumbago capensis Thunb. Bioorg Med Chem Lett. 2010;20(9):2974-2977. Data also compiled in: Hook I, Mills C, Sheridan H. Bioactive Naphthoquinones from Higher Plants. Stud Nat Prod Chem. 2014;41:119-160. View Source
